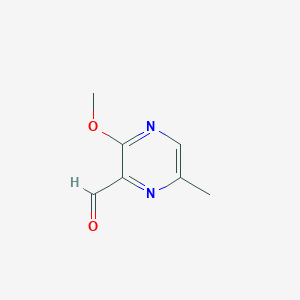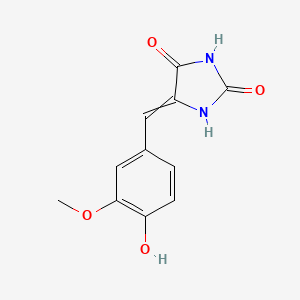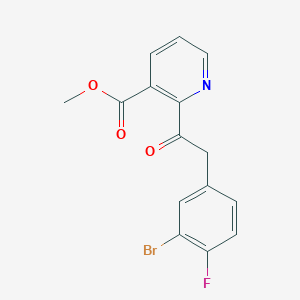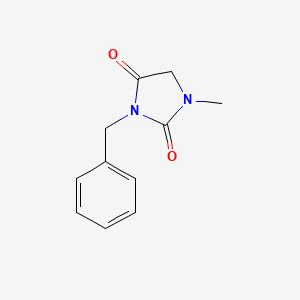
1-Methyl-3-benzyl-hydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-benzyl-hydantoin is a heterocyclic compound with a molecular formula of C11H12N2O2. This compound belongs to the class of imidazolidinediones, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an imidazolidine ring substituted with a methyl group at the 1-position and a benzyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-benzyl-hydantoin typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like tetramethylphenylguanidine (PhTMG) to promote the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-benzyl-hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinedione ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms of the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones and imidazolidinediones, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-benzyl-hydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-benzyl-hydantoin involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,4-imidazolidinedione: This compound lacks the benzyl group at the 3-position, which can affect its chemical and biological properties.
3-Methyl-2,4-imidazolidinedione: This compound has a methyl group at the 3-position instead of a benzyl group, leading to different reactivity and applications.
1-Benzyl-2-methylimidazole: This compound has a similar benzyl substitution but differs in the core structure, being an imidazole rather than an imidazolidinedione.
Uniqueness: 1-Methyl-3-benzyl-hydantoin is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methyl and benzyl groups on the imidazolidine ring enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-benzyl-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
PIRMWQACBUQNAM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one](/img/structure/B8744794.png)

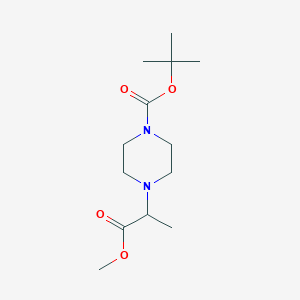


![butyl 4-[(2-chloro-9H-purin-6-yl)amino]benzoate](/img/structure/B8744846.png)
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-cyclohexyl-N-methyl-](/img/structure/B8744849.png)

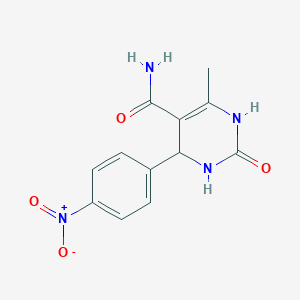
![(1S,4R)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8744881.png)
